Dapoxetina HCl N-Desmetil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

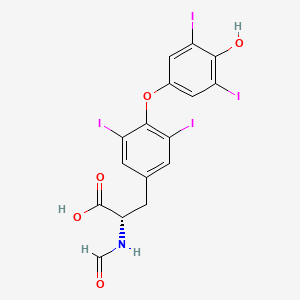

N-Desmethyl Dapoxetine Hydrochloride is a chemical compound with the molecular formula C20H22ClNO and a molecular weight of 327.85 g/mol . It is a metabolite of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation . N-Desmethyl Dapoxetine Hydrochloride is formed by the removal of a methyl group from the nitrogen atom of Dapoxetine .

Aplicaciones Científicas De Investigación

N-Desmethyl Dapoxetine Hydrochloride has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of “N-Desmethyl Dapoxetine Hydrochloride” is thought to be related to the inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity . This is similar to its parent compound, Dapoxetine, which functions by blocking the serotonin transporter and increasing serotonin activity, thereby delaying ejaculation .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

N-Desmethyl Dapoxetine Hydrochloride interacts with various enzymes and proteins in the body. It is formed through N-desmethylation of Dapoxetine by the liver enzyme CYP3A4 . This interaction with the CYP3A4 enzyme is a key aspect of its biochemical role.

Cellular Effects

In cells, Dapoxetine and its metabolites, including N-Desmethyl Dapoxetine Hydrochloride, have been shown to bind onto the human transcript of the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) reuptake transporters . This suggests that N-Desmethyl Dapoxetine Hydrochloride may influence cell function by modulating the reuptake of these neurotransmitters.

Molecular Mechanism

Dapoxetine acts by inhibiting the reuptake of serotonin in the central nervous system, which is thought to delay ejaculation. N-Desmethyl Dapoxetine Hydrochloride might possess a similar effect but with potentially reduced potency compared to Dapoxetine.

Temporal Effects in Laboratory Settings

It is known that Dapoxetine is biotransformed primarily to its mono-desmethyl analogue

Dosage Effects in Animal Models

There is limited information available on the dosage effects of N-Desmethyl Dapoxetine Hydrochloride in animal models. Dapoxetine has been studied in animal models of depression, where it was administered at a dose of 1.0 mg/kg

Metabolic Pathways

N-Desmethyl Dapoxetine Hydrochloride is involved in the metabolic pathway of Dapoxetine. It is formed through N-desmethylation of Dapoxetine by the liver enzyme CYP3A4 . Further metabolism of N-Desmethyl Dapoxetine Hydrochloride can occur to form other inactive metabolites .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of N-Desmethyl Dapoxetine Hydrochloride involves the demethylation of Dapoxetine. One method involves the use of high-performance liquid chromatography (HPLC) to control the purity of the raw materials . The demethylation process typically involves the removal of a methyl group from the nitrogen atom of Dapoxetine using specific reagents and conditions.

Industrial Production Methods: Industrial production of N-Desmethyl Dapoxetine Hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: N-Desmethyl Dapoxetine Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of N-oxide derivatives, while reduction may yield fully reduced amines .

Comparación Con Compuestos Similares

N-Didesmethyl Dapoxetine: Another metabolite of Dapoxetine formed by the removal of two methyl groups from the nitrogen atom.

Dapoxetine N-Oxide: An oxidized derivative of Dapoxetine.

Uniqueness: N-Desmethyl Dapoxetine Hydrochloride is unique due to its specific demethylation, which results in distinct pharmacological properties compared to its parent compound and other metabolites. Its ability to inhibit serotonin reuptake with high potency makes it a valuable compound for research and therapeutic applications .

Propiedades

Número CAS |

157166-71-7 |

|---|---|

Fórmula molecular |

C20H22ClNO |

Peso molecular |

327.86 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.